molecular formula C16H19ClN4O2S B2755631 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide CAS No. 923121-02-2

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide

Cat. No.: B2755631
CAS No.: 923121-02-2
M. Wt: 366.86
InChI Key: KSNFNIFNAHSDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 4-chlorophenylcarbamoyl group and an N-(2-methylpropyl)acetamide side chain. This compound’s unique substitution pattern may confer distinct physicochemical and biological properties compared to analogs.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-10(2)8-18-14(22)7-13-9-24-16(20-13)21-15(23)19-12-5-3-11(17)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNFNIFNAHSDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction with an appropriate chlorinated precursor.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate derivative.

    Acetylation: The final step involves the acetylation of the thiazole derivative with acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring and the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle and Substitution Patterns
  • Thiazole vs. Pyrazole Derivatives :
    The compound shares structural homology with 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), which replaces the thiazole with a pyrazole ring. The pyrazole analog exhibits dihedral angles of 48.45° (dichlorophenyl/pyrazolyl) and 56.33° (pyrazolyl/phenyl), influencing its conformational stability . In contrast, thiazole-based compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () show a 61.8° twist between the dichlorophenyl and thiazole rings, suggesting greater planarity in the thiazole core .

  • Chlorophenyl Substituents :
    The 4-chlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl group in . Increased halogenation may enhance lipophilicity and binding affinity to hydrophobic targets but could reduce solubility .

Acetamide Side Chains
  • N-(2-methylpropyl) vs. Thiazol-2-yl :
    The N-(2-methylpropyl) group in the target compound differs from the thiazol-2-yl substituent in N-(1,3-thiazol-2-yl)-2-(2,4-dichlorophenyl)acetamide (). The bulky 2-methylpropyl group may sterically hinder interactions with target proteins compared to the planar thiazole ring .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Core Structure Substituents Melting Point (°C) Notable Spectral Data (IR, NMR)
Target Compound 1,3-Thiazole 4-chlorophenylcarbamoyl, N-(2-methylpropyl) Not reported Anticipated IR: ~1664 cm⁻¹ (C=O), ~2214 cm⁻¹ (C≡N)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 1,3-Thiazole 3,4-dichlorophenyl, thiazol-2-yl 459–461 IR: 1662 cm⁻¹ (C=O); NMR: δ 7.69–7.92 (ArH)
N-(1,5-dimethylpyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () Pyrazole 2,4-dichlorophenyl, dimethylpyrazole 473–475 NMR: δ 2.30 (CH3), 7.20–7.92 (ArH)
Mirabegron (MBG) () 1,3-Thiazole 2-hydroxy-2-phenylethyl, phenyl Not reported Molecular weight: 396.51 g/mol

Biological Activity

The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide is a synthetic organic molecule characterized by a thiazole ring and a urea derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the current understanding of its biological activity based on diverse studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C17H19ClN4O3S
  • CAS Number: 923122-36-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is known for its ability to modulate various biological pathways, which may involve:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease.
  • Receptor Binding: Potential binding to melatonin receptors or other pharmacologically relevant targets.

Antibacterial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. A study evaluating similar thiazole derivatives reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the thiazole ring contributes to these effects . The specific antibacterial efficacy of this compound remains to be thoroughly investigated.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. In particular, studies have demonstrated that thiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition percentage and IC50 values are critical metrics for evaluating efficacy:

CompoundTarget EnzymeIC50 (µM)
This compoundAChETBD
Reference CompoundAChE21.25 ± 0.15

Further studies are needed to determine the specific IC50 values for this compound against various enzymes.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized several thiazole derivatives and evaluated their biological activities. Among these, compounds with similar structures exhibited promising antibacterial and enzyme inhibitory activities .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action at a molecular level.
  • Pharmacokinetics : Understanding the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), will be crucial for assessing the therapeutic potential of this compound in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.